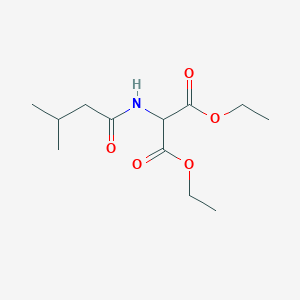

1,3-Diethyl 2-(3-methylbutanamido)propanedioate

Description

1,3-Diethyl 2-(3-methylbutanamido)propanedioate is a propanedioate ester derivative featuring a central malonate core substituted at the 2-position with a 3-methylbutanamido group. This compound combines ester and amide functional groups, which may confer unique physicochemical properties, such as hydrogen-bonding capability (via the amide) and hydrolytic stability (via the ethyl ester groups).

Properties

IUPAC Name |

diethyl 2-(3-methylbutanoylamino)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-11(15)10(12(16)18-6-2)13-9(14)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRQPOFQUXWIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation as a Key Step

The patents highlight the use of 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) as intermediates. For 1,3-diethyl 2-(3-methylbutanamido)propanedioate, halogenation at the α-position could facilitate subsequent nucleophilic displacement with 3-methylbutanamide. However, the stability and reactivity of such intermediates with amide nucleophiles remain unverified in the provided sources.

Solvent and Catalyst Systems

The described processes for DMP synthesis employ ethanol or acetonitrile as solvents and acetic acid as a catalyst. Similar conditions might optimize amide bond formation, though the nucleophilicity of 3-methylbutanamide compared to methylhydrazine could necessitate adjustments in temperature (20–70°C) or catalyst concentration.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl 2-(3-methylbutanamido)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or esters.

Reduction: Amines.

Substitution: Substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds :

- 1,3-Diethyl 2-(3-methylbutanamido)propanedioate can be utilized in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with therapeutic properties.

- For instance, derivatives of this compound may exhibit anti-inflammatory or analgesic activities, making them candidates for drug development.

-

Pharmacological Studies :

- Research has indicated that compounds related to diethyl malonate exhibit significant pharmacological activities, including effects on neurotransmitter systems. This suggests potential applications in treating neurological disorders.

Agricultural Chemistry Applications

- Pesticide Development :

- The compound's structural features may be leveraged to develop novel pesticides or herbicides. The ability to modify the amido group can lead to variations that enhance efficacy against specific pests or diseases.

- Research into similar malonate derivatives has shown promise in producing effective agricultural chemicals that are less harmful to non-target organisms.

Synthetic Organic Chemistry Applications

-

Malonic Ester Synthesis :

- This compound can participate in malonic ester synthesis reactions. This method allows for the introduction of various alkyl groups through alkylation reactions, leading to diverse products useful in organic synthesis.

- The compound's reactivity at the α-position makes it suitable for further transformations, such as condensation reactions and cyclizations, which are essential in synthesizing complex organic molecules.

-

Claisen Condensation :

- The compound can undergo Claisen condensation reactions, enabling the formation of β-keto esters. This reaction is crucial for constructing carbon skeletons in organic synthesis.

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on diethyl malonate derivatives, including this compound. These compounds were evaluated for their antimicrobial activity against various bacterial strains, demonstrating significant potential as new antibiotics.

Case Study 2: Development of Novel Herbicides

A research team investigated the herbicidal properties of modified malonate derivatives. They found that certain structural modifications enhanced selectivity and potency against specific weed species while minimizing impact on crop plants. This study highlighted the potential for developing environmentally friendly herbicides from compounds like this compound.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(3-methylbutanamido)propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes.

Molecular Targets and Pathways:

Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

Pathways: The compound may affect metabolic pathways by modulating enzyme activity.

Comparison with Similar Compounds

Key Data :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Similarities and Differences :

This compound shares an amide functional group with the target compound but features a benzamide core and a hydroxyl-containing substituent instead of a malonate ester backbone.

Key Data :

Research Findings :

- The hydroxyl and amide groups in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable its use as a directing group in transition-metal-catalyzed reactions, a property that may extend to the target compound due to its analogous amide moiety .

Biological Activity

1,3-Diethyl 2-(3-methylbutanamido)propanedioate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on various research studies.

Chemical Structure and Synthesis

This compound is classified under the malonate derivatives. The synthesis typically involves the reaction of diethyl malonate with 3-methylbutanoyl chloride in the presence of a base such as sodium ethoxide. The resulting compound features two ethyl groups and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its reported activities:

Antimicrobial Activity

- In Vitro Studies : Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of malonate compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The observed antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

- Cell Line Studies : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

- Apoptosis Induction : Mechanistic studies suggest that this compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Enzyme Inhibition

- Enzyme Targets : The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mali et al. (2021) evaluated a series of diethyl malonate derivatives against Fusarium oxysporum, a significant plant pathogen. The results indicated that specific derivatives exhibited IC50 values below 0.5 µM, demonstrating potent antifungal activity . This suggests that structural modifications can enhance biological activity.

Case Study 2: Anticancer Activity

In a comparative study on various malonate derivatives, researchers found that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 15 µM. This study highlights the importance of the amide group in enhancing anticancer properties .

Data Tables

Q & A

Q. What are the standard methods for synthesizing 1,3-Diethyl 2-(3-methylbutanamido)propanedioate, and how is purity verified?

- Synthesis :

- The compound is typically synthesized via a nucleophilic substitution or condensation reaction. Diethyl malonate (CAS 105-53-3) is a common precursor, reacting with 3-methylbutanamide derivatives under basic conditions (e.g., using NaH or K₂CO₃ as a catalyst). Ethyl chloroformate or coupling agents like DCC may facilitate amide bond formation .

- Example protocol : React diethyl malonate with 3-methylbutanoyl chloride in anhydrous THF at 0–5°C, followed by slow warming to room temperature.

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard methods.

- Purity verification :

- HPLC (C18 column, acetonitrile/water mobile phase) to assess retention time and peak homogeneity.

- NMR (¹H/¹³C) to confirm structural integrity, focusing on the malonate ester (δ ~4.2 ppm, quartet) and amide protons (δ ~6.5–7.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?

- FT-IR :

- Monitor ester C=O stretches (~1740 cm⁻¹), amide C=O (~1650 cm⁻¹), and N-H bending (~1550 cm⁻¹).

- NMR :

- ¹H NMR : Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), amide NH (δ ~6.5–7.0 ppm, broad), and 3-methylbutanamide side chain (δ 0.9–1.0 ppm, doublet for methyl groups).

- ¹³C NMR : Ester carbonyls (~168–170 ppm), amide carbonyl (~172 ppm).

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers investigate the hydrolytic degradation pathways of this compound under varying pH conditions?

- Methodology :

- Controlled hydrolysis : Incubate the compound in buffered solutions (pH 2, 7, 12) at 37°C. Monitor degradation kinetics via HPLC at intervals (0, 24, 48, 72 hrs).

- Product identification :

- Use LC-MS/MS to detect intermediates (e.g., free malonic acid, 3-methylbutanamide).

- Mechanistic insight : Under acidic conditions, ester hydrolysis dominates; alkaline conditions may cleave the amide bond. Computational models (DFT) can predict reactive sites .

- Data interpretation : Compare half-lives (t₁/₂) across pH levels to assess stability.

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a synthetic intermediate?

- Root cause analysis :

- Variable catalyst efficiency : Screen alternatives (e.g., DMAP vs. pyridine for acylation).

- Moisture sensitivity : Conduct reactions under strict anhydrous conditions (argon atmosphere, molecular sieves).

- Statistical validation : Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry).

- Case study : A 2020 EPA report noted inconsistencies in diethyl malonate reactivity due to trace water content; Karl Fischer titration ensured solvent dryness, improving yield reproducibility .

Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

- Protocol :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target enzyme active sites (e.g., hydrolases). Focus on hydrogen bonding between the amide group and catalytic residues.

- MD simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes.

- Free energy calculations : MM-PBSA/GBSA to estimate binding energies. Correlate with experimental IC₅₀ values from enzyme assays .

- Validation : Compare predicted vs. observed inhibition rates for derivatives with modified side chains.

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Challenges :

- Co-elution of impurities in HPLC.

- Low abundance of genotoxic impurities (e.g., alkylating agents).

- Solutions :

Q. What environmental fate studies are relevant for assessing ecotoxicology risks?

- Key endpoints :

- Biodegradation : OECD 301F test to measure aerobic degradation in activated sludge.

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate potential bioaccumulation.

- Aquatic toxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays (OECD 201/202).

- Data gaps : A 2020 EPA review highlighted limited ecotoxicity data for malonate esters; prioritize testing on benthic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.